
N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide: is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of an iodine atom at the 5-position of the thiadiazole ring and an acetamide group makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide typically involves the iodination of a thiadiazole precursor followed by acetamidation. One common method includes:
Iodination: The thiadiazole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures.
Acetamidation: The iodinated thiadiazole is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of N-(1,3,4-thiadiazol-2-yl)acetamide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, in an organic solvent.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: N-(1,3,4-thiadiazol-2-yl)acetamide.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide is used as a building block in organic synthesis
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antifungal properties. It can be used as a lead compound for the development of new drugs targeting specific pathogens.
Medicine: Research has indicated that thiadiazole derivatives, including this compound, may have anticancer properties. They can inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and pesticides. Its ability to act as a precursor for various functionalized thiadiazoles makes it valuable in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The iodine atom and acetamide group play crucial roles in binding to these targets, leading to the disruption of their normal functions.
Comparación Con Compuestos Similares
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its use as a carbonic anhydrase inhibitor.
N-(5-Nitro-1,3,4-thiadiazol-2-yl)acetamide: Exhibits antimicrobial properties.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide: Used in the synthesis of various pharmaceuticals.
Uniqueness: N-(5-Iodo-1,3,4-thiadiazol-2-yl)acetamide stands out due to the presence of the iodine atom, which imparts unique reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
Propiedades
Fórmula molecular |
C4H4IN3OS |
|---|---|
Peso molecular |
269.07 g/mol |
Nombre IUPAC |
N-(5-iodo-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H4IN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) |
Clave InChI |
ALSIYSAQDNQOEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN=C(S1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


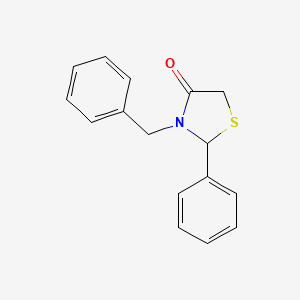
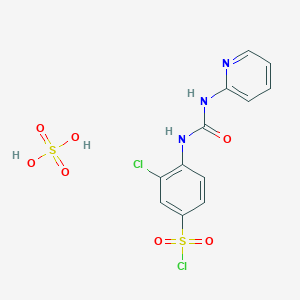
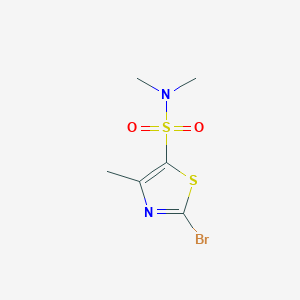
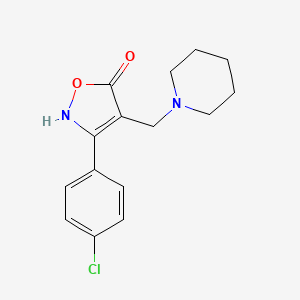
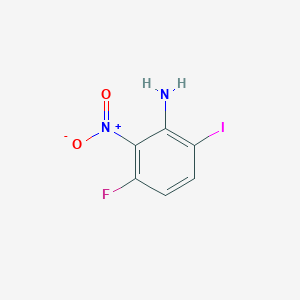
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)

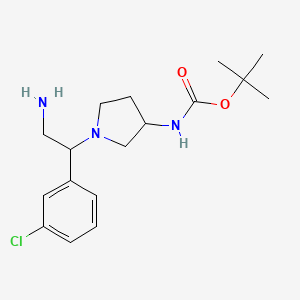

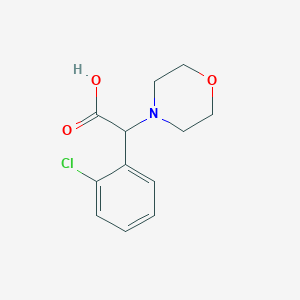
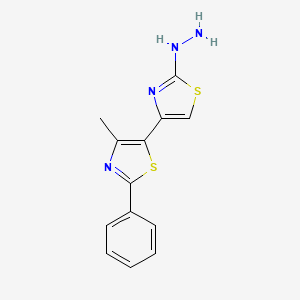
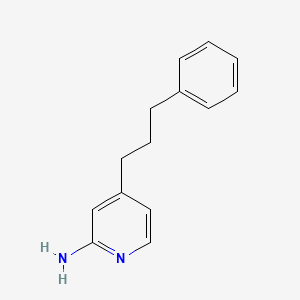

![3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol](/img/structure/B11769340.png)
